molecular formula C12H18BNO4 B1371654 (4-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid CAS No. 945756-49-0

(4-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid

Cat. No. B1371654
CAS RN: 945756-49-0
M. Wt: 251.09 g/mol
InChI Key: IPRHVYYSYKNJDE-UHFFFAOYSA-N
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Description

This compound is a boc protected phenyl boronic acid used for proteomics research . It is also used as a cross-coupling building block in the synthesis of tetracycline derivatives .


Synthesis Analysis

The synthesis of this compound involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . It was also found that the addition of B–H over an unsaturated bond occurred with syn-selectivity and proceeded in an anti-Markovnikov manner .


Molecular Structure Analysis

The molecular structure of this compound involves a tert-butoxycarbonyl (Boc) group, a methyl group, an amino group, a phenyl group, and a boronic acid group . The exact molecular weight and other structural details may vary depending on the specific synthesis process and the presence of any additional functional groups or modifications .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its use as a building block in organic synthesis . For example, it can undergo catalytic protodeboronation in the presence of a radical initiator . It can also participate in Suzuki–Miyaura coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can vary depending on its specific structure and the conditions under which it is stored and handled . For example, it is known to be a solid at room temperature .

Scientific Research Applications

N-tert-Butoxycarbonylation of Amines

A study by Heydari et al. (2007) highlights the use of tert-butoxycarbonyl groups in the N-tert-butoxycarbonylation of amines. This process is crucial for protecting amines during synthesis, particularly in peptide synthesis. The study emphasizes the efficiency and environmental benignity of using heteropoly acids like H3PW12O40 as catalysts in this process. Such reactions are important for producing N-Boc derivatives of chiral α-amino alcohols and esters with excellent yield, showcasing the application of tert-butoxycarbonyl groups in synthetic chemistry (Heydari et al., 2007).

Structural Analysis of Amino Acid Derivatives

Jankowska et al. (2002) investigated the crystal structure of a compound alternatively named 3-[4-(benzyloxy)phenyl]-2-(N-tert-butoxycarbonyl-N-methylamino)propionic acid. This research was aimed at understanding the impact of N-methylation on peptide conformation. The findings contribute to the broader knowledge of how modifications in amino acid structures, such as tert-butoxycarbonylation, affect their physical properties and potential applications in biochemical and pharmaceutical research (Jankowska et al., 2002).

Synthesis of Non-Proteinogenic Amino Acids

Abreu et al. (2003) conducted research on the synthesis of non-proteinogenic amino acids, incorporating tert-butoxycarbonyl groups. Their work involved creating derivatives such as β,β-bis(benzo[b]thienyl)dehydroalanine through processes like Suzuki cross-coupling. These compounds have potential applications in biological and conformational studies, demonstrating the versatility of tert-butoxycarbonyl groups in synthesizing bioactive and structurally diverse amino acids (Abreu et al., 2003).

Catalysis and Amidation in Organic Synthesis

Tsuji and Yamamoto (2017) explored the use of boronic acid, including derivatives of phenylboronic acid, in catalyzing the amidation of N-hydroxy amino acid methyl esters with tert-butyl esters. This process led to the formation of N-hydroxy dipeptides, illustrating an innovative application of boronic acid catalysts in organic synthesis. The research showcases how tert-butoxycarbonyl groups and boronic acid derivatives can be effectively utilized in peptide synthesis and modification (Tsuji & Yamamoto, 2017).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4/c1-12(2,3)18-11(15)14(4)10-7-5-9(6-8-10)13(16)17/h5-8,16-17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRHVYYSYKNJDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N(C)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669784
Record name {4-[(tert-Butoxycarbonyl)(methyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid

CAS RN

945756-49-0
Record name {4-[(tert-Butoxycarbonyl)(methyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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